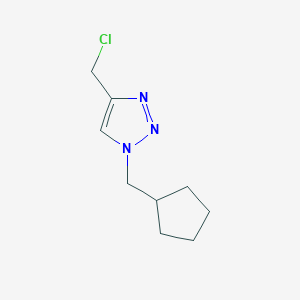
4-(chloromethyl)-1-(cyclopentylmethyl)-1H-1,2,3-triazole
Vue d'ensemble
Description
4-(Chloromethyl)-1-(cyclopentylmethyl)-1H-1,2,3-triazole, also known as CMT-CPT, is an organic compound belonging to the triazole family. It is a heterocyclic compound with a five-membered ring and three nitrogen atoms. CMT-CPT has been widely studied due to its potential applications in medicinal chemistry, biochemistry, and pharmaceutical research.
Applications De Recherche Scientifique
Synthesis and Derivatives
The synthesis of chloromethyl-1,2,3-triazole derivatives is a key area of interest due to their potential applications in medicinal chemistry and materials science. For example, the alkylating nucleosides study shows that 1,3-dipolar cycloaddition reactions yield chloromethyl-1,2,3-triazoles. These derivatives exhibit significant cytostatic activity, demonstrating their potential in cancer research by inhibiting the growth of HeLa cells and increasing the lifespan of mice bearing tumors (F. G. de las Heras, R. Alonso, G. Alonso, 1979).
Antibacterial and Biological Activities
Research on novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines derived from 1,2,4-triazoles, including chloromethyl-1,2,4-triazole derivatives, has shown promising antibacterial, antifungal, and anti-inflammatory activities. These studies indicate the potential of 1,2,4-triazole derivatives in developing new therapeutic agents (Ahmed A. M. El-Reedy, N. Soliman, 2020).
Material Science Applications
The study on one-pot synthesis and fluorescent behavior of triazole regioisomers, including those derived from chloromethyl-1,2,3-triazole, has explored their applications in material sciences. These compounds exhibit fluorescent behavior, making them potential candidates for use in optical materials and sensors (V. Kamalraj, S. Senthil, P. Kannan, 2008).
Propriétés
IUPAC Name |
4-(chloromethyl)-1-(cyclopentylmethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3/c10-5-9-7-13(12-11-9)6-8-3-1-2-4-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSBHEHRJJOFSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(cyclopentylmethyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



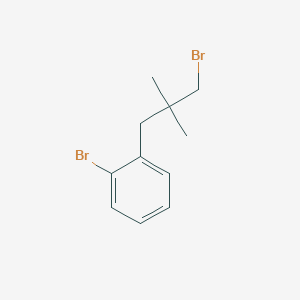
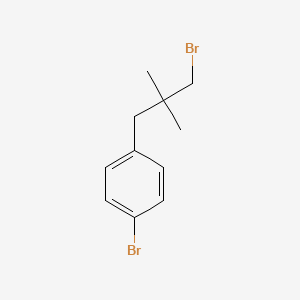
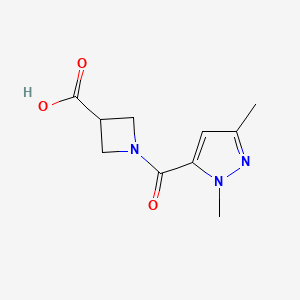
![N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B1467269.png)

![1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467276.png)
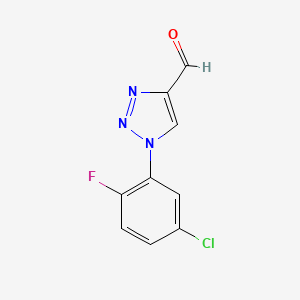
![1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467279.png)

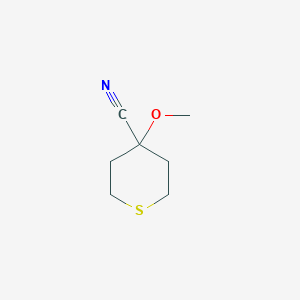
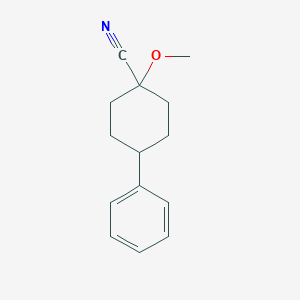
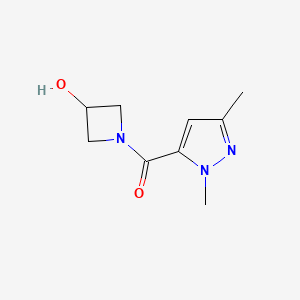

![[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467289.png)